(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine
Overview
Description
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine, also known as CPMPP, is a heterocyclic compound that has been studied for its potential applications in scientific research. CPMPP is a derivative of pyrazole and is characterized by its cyclopropylmethyl group, which is composed of one carbon and three hydrogen atoms. CPMPP has been studied for its potential to act as a ligand for metal ions, as a catalyst for organic synthesis, and as a drug-like molecule. This article will discuss the synthesis method of CPMPP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Scientific Research Applications
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine has been studied for its potential to act as a ligand for metal ions. It has been used in coordination chemistry experiments to study the binding of metal ions to organic molecules. This compound has also been studied as a catalyst for organic synthesis. It has been used in organic synthesis experiments to promote the formation of new bonds between molecules. This compound has also been studied as a drug-like molecule. It has been used in drug discovery experiments to study the binding of molecules to biological targets.
Mechanism of Action
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine is a heterocyclic compound that contains a cyclopropylmethyl group. This group is capable of forming hydrogen bonds with other molecules, which allows it to bind to metal ions and biological targets. This compound can also act as a Lewis acid, which allows it to promote the formation of new bonds between molecules.
Biochemical and Physiological Effects
This compound has been studied for its potential to bind to metal ions and biological targets. However, its biochemical and physiological effects have not yet been extensively studied. It is possible that this compound could bind to enzymes, receptors, or other biological targets and disrupt their normal function. It is also possible that this compound could bind to metal ions and affect the activity of enzymes or other proteins.
Advantages and Limitations for Lab Experiments
(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can bind to metal ions and biological targets. This compound also has several limitations for laboratory experiments. It is a relatively new compound, so its biochemical and physiological effects are not yet well understood. In addition, its binding affinity for metal ions and biological targets is not yet known.
Future Directions
There are several potential future directions for (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine research. One potential direction is to study its biochemical and physiological effects in greater detail. This could involve testing its binding affinity for metal ions and biological targets, as well as studying its effects on enzymes and other proteins. Another potential direction is to develop new synthesis methods for this compound. This could involve finding new catalysts or reaction conditions that yield higher yields of this compound. Finally, another potential direction is to develop new applications for this compound. This could involve finding new ways to use this compound as a ligand, catalyst, or drug-like molecule.
properties
IUPAC Name |
[2-(cyclopropylmethyl)-5-pyrazin-2-ylpyrazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c13-6-10-5-11(12-7-14-3-4-15-12)16-17(10)8-9-1-2-9/h3-5,7,9H,1-2,6,8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSQZSRBXHBPMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=NC=CN=C3)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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